1-(1H-吲哚-3-基)-2-(甲磺酰基)-1-乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

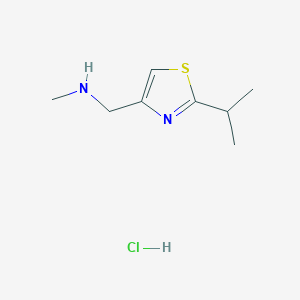

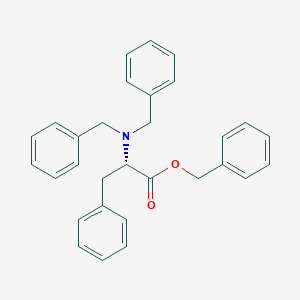

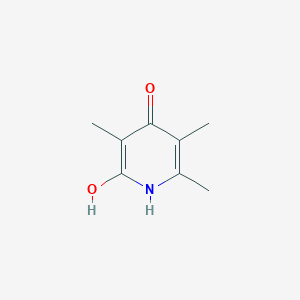

“1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone” is a chemical compound that falls under the category of indole derivatives . Indole derivatives are recognized as a privileged structure, ranking 13th among the most frequently used 351 ring systems found in marketed drugs . They are useful not only as medicines but also as agrochemicals and functional materials .

Molecular Structure Analysis

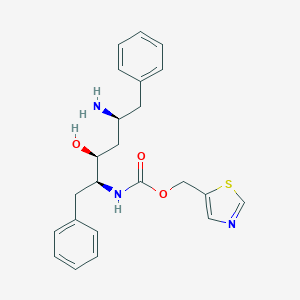

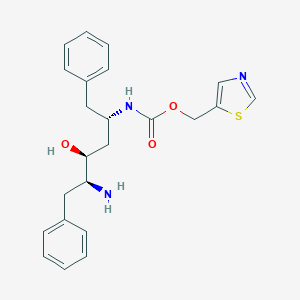

The molecular structure of “1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone” is complex, with several aromatic and aliphatic carbons . The structure of this compound and other indole derivatives has been revised in recent studies .

科学研究应用

- Field : Pharmacology and Cell Biology

- Application : Indole derivatives have been used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .

- Methods : The specific methods of application or experimental procedures would depend on the specific disorder being treated. Typically, these compounds would be administered in a manner that allows them to interact with the target cells .

- Results : Indole derivatives have shown various biologically vital properties, making them important in the development of new treatments .

- Field : Pharmaceutical Sciences

- Application : Indole derivatives are an important component of most drugs, and new methods of synthesizing them can lead to the development of new drug candidates .

- Methods : A research group at Nagoya University developed an ultrafast and simple synthetic method for producing indole derivatives. Their method consists of flowing a solution through a small channel with an inner diameter of about 1 mm, allowing for precise control of short reaction times and limiting the time when unstable intermediates are present in the reaction process to only about 0.1 seconds .

- Results : This method achieved a target product yield of 95%. It is expected to make drug production more efficient and increase the range of potential indole-based pharmaceuticals to treat a variety of diseases .

Biologically Active Compounds

Synthesis of New Drug Candidates

- Field : Organic Chemistry

- Application : The preparations of (1H-indol-3-yl)methyl electrophiles and their microflow rapid generation and substitution have been verified .

- Methods : This was achieved by Dr. Hisashi Masui, Ms. Sena Kanda, and Prof. Dr. Shinichiro Fuse at Graduate School of Pharmaceutical Sciences, Nagoya University .

- Results : The details of the results are not specified in the source .

- Field : Organic Chemistry

- Application : Rh(iii)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols was realized through a hydrazine-directed C–H functionalization pathway .

- Methods : This [4+1] annulation, based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol, provides a new pathway to prepare diverse 1H-indazoles under mild reaction conditions .

- Results : The details of the results are not specified in the source .

Microflow Rapid Generation and Substitution

Synthesis of 1H-Indazoles

- Field : Organic Chemistry

- Application : Acid-induced dimerizations of 3-substituted maleimides have been investigated .

- Methods : The methods involve the use of acid to induce dimerization of 3-substituted maleimides, leading to the formation of cyclopentindole derivatives and deeply colored spiro compounds .

- Results : The cyclopentindole 9 and the deeply colored spiro compounds 24 and 25 were obtained in good yields .

- Field : Chemical Engineering

- Application : 1-Methyl-1H-indol-3-yl is used as a building block in chemical engineering .

- Methods : The specific methods of application would depend on the specific chemical process being carried out .

- Results : The details of the results are not specified in the source .

Acid-Induced Dimerization

Chemical Building Block

未来方向

The future directions in the study of “1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone” and similar compounds could involve the development of more efficient and safer synthesis methods . In particular, the use of microflow technologies for the rapid and mild generation of (1H-indol-3-yl)methyl electrophiles shows promise .

属性

IUPAC Name |

1-(1H-indol-3-yl)-2-methylsulfonylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-16(14,15)7-11(13)9-6-12-10-5-3-2-4-8(9)10/h2-6,12H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMMRSLOWZEGTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=O)C1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618931 |

Source

|

| Record name | 1-(1H-Indol-3-yl)-2-(methanesulfonyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone | |

CAS RN |

821009-91-0 |

Source

|

| Record name | 1-(1H-Indol-3-yl)-2-(methanesulfonyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate](/img/structure/B17418.png)